

# Application Note: Quantification of Buturon in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

**Buturon** is a substituted phenylurea herbicide used for selective weed control in various agricultural applications.[1] Due to its potential for runoff from treated fields into surface and groundwater, monitoring its presence in water sources is crucial for environmental and public health. This application note details a robust and sensitive method for the quantification of **buturon** in water samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, following a solid-phase extraction (SPE) sample preparation step. Phenylurea herbicides are well-suited for HPLC analysis due to their polar nature, which can make gas chromatography challenging without derivatization.[2]

## **Physicochemical Properties of Buturon**

A summary of the key physicochemical properties of **buturon** is provided in Table 1.

| Property         | Value                       |
|------------------|-----------------------------|
| Chemical Formula | C12H13CIN2O                 |
| Molar Mass       | 236.70 g/mol                |
| Appearance       | Colorless crystalline solid |
| Melting Point    | 145 °C                      |
| Water Solubility | 30 mg/L                     |



(Data sourced from publicly available chemical databases)

# **Experimental Protocol**

A logical workflow for the quantification of **buturon** in water samples is depicted in Figure 1.



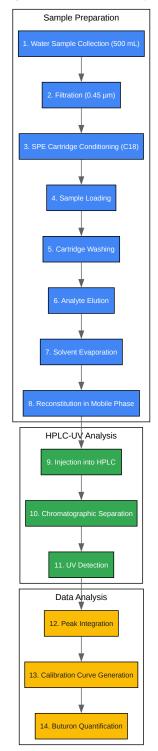



Figure 1. Experimental Workflow for Buturon Quantification

Click to download full resolution via product page

Caption: Figure 1. Experimental Workflow for Buturon Quantification.



- 1. Materials and Reagents
- **Buturon** analytical standard (≥98% purity)
- HPLC grade acetonitrile and methanol
- Deionized water (18.2 MΩ·cm)
- Phosphate buffer components (if required)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- 0.45 µm syringe filters
- 2. Preparation of Standard Solutions
- Stock Solution (100 mg/L): Accurately weigh 10 mg of buturon standard and dissolve in 100 mL of methanol.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 mg/L to 5.0 mg/L.
- 3. Sample Preparation: Solid-Phase Extraction (SPE) The SPE procedure is designed to concentrate the analyte and remove interfering matrix components.[3][4]
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
- Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
- Analyte Elution: Elute the retained buturon from the cartridge using two 2-mL aliquots of acetonitrile into a clean collection tube.



- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase, vortex to dissolve, and transfer to an HPLC vial for analysis.
- 4. HPLC-UV Conditions The following HPLC conditions are based on established methods for phenylurea herbicides.[1][2]

| Parameter               | Condition                                                             |
|-------------------------|-----------------------------------------------------------------------|
| HPLC System             | Any standard HPLC system with a UV detector                           |
| Column                  | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) |
| Mobile Phase            | Isocratic: Acetonitrile/Water (60:40, v/v)                            |
| Flow Rate               | 1.0 mL/min                                                            |
| Injection Volume        | 20 μL                                                                 |
| Column Temperature      | 30 °C                                                                 |
| UV Detection Wavelength | 245 nm                                                                |

Note: The optimal UV detection wavelength for phenylurea herbicides is typically in the 240-250 nm range.[1][2] For diuron, a related compound, absorbance maxima are observed at 212, 250, and 287 nm.[5] A wavelength of 245 nm is a suitable starting point for **buturon** analysis.[1] [3]

#### 5. Data Analysis and Quantification

- Calibration Curve: Inject the prepared working standards into the HPLC system and record
  the peak areas. Construct a calibration curve by plotting the peak area versus the
  concentration of buturon.
- Quantification: Inject the prepared water sample extract. Identify the **buturon** peak based on
  the retention time obtained from the standards. The concentration of **buturon** in the sample
  is determined by interpolating its peak area on the calibration curve. The final concentration



in the original water sample is calculated by accounting for the concentration factor from the SPE step.

#### **Method Validation and Performance**

The performance of similar HPLC-UV methods for phenylurea herbicides has been well-documented. Key validation parameters are summarized in Table 2.

| Parameter                     | Typical Performance                  |
|-------------------------------|--------------------------------------|
| Linearity (R²)                | > 0.99                               |
| Limit of Detection (LOD)      | 0.01 - 0.04 μg/L[3]                  |
| Limit of Quantification (LOQ) | 0.5 - 1.0 μg/L[6]                    |
| Recovery                      | 74 - 104% in spiked surface water[3] |
| Precision (RSD)               | < 8%[2]                              |

(These values are indicative and should be determined experimentally for this specific protocol)

## Conclusion

The described protocol provides a reliable and sensitive method for the quantification of **buturon** in water samples. The combination of solid-phase extraction for sample preconcentration and HPLC-UV for separation and detection allows for the determination of **buturon** at trace levels, making it suitable for environmental monitoring programs. The method is based on established procedures for the analysis of phenylurea herbicides and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UV-Vis Spectrum of Diuron | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note: Quantification of Buturon in Water Samples by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166553#hplc-uv-protocol-for-quantification-of-buturon-in-water-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com